molecular formula C17H15N3OS B5707819 Pyrazolethione, 3-11

Pyrazolethione, 3-11

Cat. No.: B5707819
M. Wt: 309.4 g/mol
InChI Key: DXFBIZPKHUGTQN-UHFFFAOYSA-N
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Description

Pyrazolethione, 3-11 is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFBIZPKHUGTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolethione, 3-11 typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a carbonyl compound, followed by cyclization and subsequent functionalization. For instance, the reaction of hydrazine with a diketone can yield a pyrazole intermediate, which can then be further functionalized to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methodologies, such as microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazolethione, 3-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

Scientific Research Applications

Pyrazolethione, 3-11 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazolethione, 3-11 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, chemical reactivity, and potential in various scientific fields make it a valuable subject of study. Continued research into this compound and its derivatives promises to uncover even more applications and deepen our understanding of this versatile compound.

Q & A

Q. What are the optimal synthetic pathways for Pyrazolethione, 3-11, and how can purity be validated?

Methodological Answer :

  • Synthesis Design : Use retrosynthetic analysis to identify feasible routes, prioritizing atom economy and yield optimization. For example, explore thiolation reactions of pyrazole precursors under controlled pH and temperature .
  • Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV-Vis detection (λ = 250–300 nm) and compare retention times against reference standards. Validate via NMR (¹H/¹³C) and mass spectrometry to confirm molecular integrity .

Q. How can the stability of this compound be assessed under varying environmental conditions?

Methodological Answer :

  • Stability Testing : Design accelerated degradation studies under stress conditions (e.g., heat [40–80°C], humidity [75% RH], and light [UV exposure]). Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation for thermal degradation) .
  • Data Interpretation : Compare degradation profiles to establish shelf-life predictions and identify critical storage parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

Methodological Answer :

  • Electronic Properties : Use UV-Vis spectroscopy to analyze absorption maxima (λmax) in solvents of varying polarity. Correlate with DFT (Density Functional Theory) calculations for bandgap estimation .
  • Structural Analysis : Combine X-ray crystallography (for solid-state structure) and FT-IR spectroscopy to identify functional groups (e.g., S-H stretching at ~2550 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) for this compound be systematically investigated?

Methodological Answer :

  • SAR Framework : Apply the PICO framework (Population: target proteins; Intervention: structural analogs; Comparison: parent compound; Outcome: binding affinity/activity) .
  • Experimental Steps :
    • Synthesize derivatives with modifications at the 3- and 11-positions.
    • Test bioactivity via enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models.
    • Use molecular docking (AutoDock Vina) to correlate structural changes with binding energy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

  • Root-Cause Analysis :
    • Data Audit : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Inconsistent solvent use (DMSO vs. aqueous buffers) may explain variability .
    • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .
  • Validation : Replicate key studies under standardized conditions, reporting detailed metadata (e.g., cell passage number, reagent lot numbers) .

Q. How can mechanistic studies of this compound’s biological activity be designed to minimize bias?

Methodological Answer :

  • Blinded Protocols : Randomize treatment groups and use third-party sample coding to prevent observer bias .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound. Validate hits via CRISPR-Cas9 knockouts .

Q. What computational models predict the pharmacokinetic (PK) profile of this compound?

Methodological Answer :

  • In Silico Modeling : Use tools like GastroPlus® to simulate absorption (logP, pKa), distribution (volume of spread), and metabolism (CYP450 enzyme interactions) .
  • Validation : Compare predictions with in vivo PK data (e.g., plasma concentration-time curves in rodent models) .

Methodological Frameworks

  • Research Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Contradictions : Apply PICOT to isolate variables (Population, Intervention, Comparison, Outcome, Time) .

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